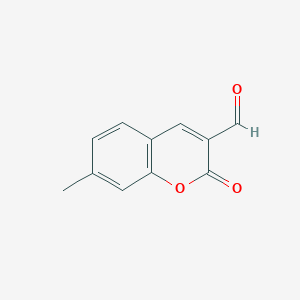
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom. This compound is known for its diverse biological activities and is widely used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 7-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid.
Reduction: 7-Methyl-2-oxo-2H-1-benzopyran-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Diethylamino-2-oxo-2H-1-benzopyran-3-carbaldehyde
- 4-Formyl-7-diethylamino-coumarin
- 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
7-Methyl-2-oxo-2H-1-benzopyran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and formyl group at the 3-position contribute to its unique reactivity and applications .
Properties
CAS No. |
920525-97-9 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-6H,1H3 |
InChI Key |
KNWCEUDFGJYWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















